molecular formula C10H13NO B3193797 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol CAS No. 754184-91-3

2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol

Cat. No. B3193797
CAS RN: 754184-91-3
M. Wt: 163.22 g/mol
InChI Key: NIGRDNFOXZYGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol, also known as THB, is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzodiazepine and has been found to possess a variety of interesting biochemical and physiological effects. In

Mechanism of Action

2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol is believed to exert its effects through the modulation of GABA receptor activity. Specifically, 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol is thought to act as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA on neuronal activity. This mechanism of action is similar to that of benzodiazepines and other GABA-A receptor agonists.
Biochemical and Physiological Effects:
2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol has been found to possess a variety of interesting biochemical and physiological effects. In addition to its anxiolytic and sedative properties, 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol has been found to possess anticonvulsant, muscle relaxant, and antinociceptive properties. 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol is that it is relatively easy to synthesize and purify, making it a useful tool for scientific research. Additionally, 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol has been found to possess a wide range of interesting biochemical and physiological effects, making it a versatile compound for studying various biological systems. However, one limitation of 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol is that it can be difficult to work with in certain experimental systems, such as in vivo studies, due to its low solubility and poor bioavailability.

Future Directions

There are many potential future directions for research on 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol. One area of interest is the development of novel 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol and its derivatives in the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol and its derivatives, as well as their effects on various neurotransmitter systems.

Scientific Research Applications

2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol has been found to possess anxiolytic and sedative properties, making it a potential candidate for the treatment of anxiety disorders and insomnia. In pharmacology, 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol has been studied for its potential as a GABA receptor agonist, which could lead to the development of new drugs for the treatment of epilepsy and other neurological disorders. In medicinal chemistry, 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol has been studied for its potential as a scaffold for the development of novel drugs with improved pharmacological properties.

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-4-3-9-7-11-5-1-2-8(9)6-10/h3-4,6,11-12H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGRDNFOXZYGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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